5-(4-Methoxy-phenyl)-4-methyl-thiophene-2-carboxylic acid
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Overview
Description
5-(4-Methoxy-phenyl)-4-methyl-thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C13H12O3S and its molecular weight is 248.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Carcinogenicity Evaluation
One study discussed the synthesis and evaluation of thiophene analogues of known carcinogens, specifically focusing on their potential carcinogenicity. These thiophene derivatives were synthesized to explore the biological activity when aromatic rings in organic carcinogens are replaced with thiophene rings, assessing their carcinogenic potential through in vitro assays (Ashby et al., 1978).
Anticancer Activity
Research on cinnamic acid derivatives, which share structural similarities with thiophene carboxylic acids, highlights their potential as anticancer agents. The study reviews the synthesis, biological evaluation, and anticancer efficacy of various cinnamic acid derivatives, indicating their significant medicinal research interest due to their traditional and synthetic antitumor properties (De et al., 2011).
Environmental Remediation
In the context of environmental science, research on the sorption of phenoxy herbicides to soil and minerals provides insight into the environmental behavior and remediation strategies of compounds including carboxylic acids. The study emphasizes the importance of understanding the sorption processes for effective environmental management of herbicide contamination (Werner et al., 2012).
Synthesis and Bioisosterism
A review on novel carboxylic acid bioisosteres discusses the practical applications and developments in medicinal chemistry, aiming to overcome challenges like toxicity and metabolic stability associated with carboxylic acid-containing drugs. This research highlights the innovative approaches in designing bioisosteres to improve pharmacological profiles (Horgan & O’ Sullivan, 2021).
Mechanism of Action
Target of Action
The primary target of 5-(4-Methoxy-phenyl)-4-methyl-thiophene-2-carboxylic acid is the 15-lipoxygenase (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models . The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites has rendered this enzyme a target for pharmacological research .
Mode of Action
The compound interacts with its target, ALOX15, by inhibiting its catalytic activity in a substrate-specific manner . This interaction is thought to be allosteric, meaning the compound binds to a site on the enzyme other than the active site, altering the enzyme’s conformation and thus its activity .
Biochemical Pathways
The inhibition of ALOX15 affects the metabolic pathways of linoleic acid and arachidonic acid . These fatty acids are substrates for ALOX15 and their metabolites play significant roles in various physiological and pathological processes, including inflammation and cancer .
Result of Action
The inhibition of ALOX15 by this compound can lead to a decrease in the production of linoleic acid- and arachidonic acid-derived metabolites . This could potentially alter cellular signaling pathways and have downstream effects on processes such as inflammation and cell proliferation .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-(4-Methoxy-phenyl)-4-methyl-thiophene-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways . The compound’s interaction with these enzymes can lead to changes in their activity, affecting the overall biochemical processes within the cell. Additionally, this compound can bind to specific proteins, altering their function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in oxidative stress response and inflammation . Furthermore, this compound can alter cellular metabolism by impacting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of enzymes involved in the synthesis of certain metabolites, thereby affecting metabolic flux . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been associated with alterations in cellular processes, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the modulation of metabolic pathways and reduction of oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For example, this compound can affect the activity of enzymes involved in the synthesis and degradation of key metabolites . Additionally, this compound can influence metabolic flux, leading to changes in the levels of certain metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments . For instance, this compound can be transported across cell membranes by specific transporters, affecting its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The specific localization of this compound within the cell can determine its overall impact on cellular processes .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-8-7-11(13(14)15)17-12(8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDPJEWSVUJHNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.